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Abstract
This technical guide provides a comprehensive overview of the discovery, initial

characterization, and biological functions of 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA).

This oxidized linoleic acid metabolite, notably found in tomato juice, has emerged as a potent

activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid

and glucose metabolism.[1][2][3] This document details the seminal findings related to its

biological activity, including in vitro and in vivo evidence of its effects on dyslipidemia and

hepatic steatosis. Furthermore, its role as a ligand for PPARγ and its anti-inflammatory and

potential anti-cancer properties are discussed. This guide is intended to be a resource for

researchers in pharmacology, nutrition, and drug development, providing detailed experimental

protocols, quantitative data, and visual representations of its molecular pathways and

experimental workflows.

Discovery and Initial Characterization
Identification in Tomato Products
While its isomer, 9-oxo-ODA, is present in fresh tomatoes, 13-oxo-ODA has been identified as

being uniquely present in processed tomato products, such as tomato juice.[1][2][3] Its

formation is thought to be a result of the processing methods. Quantitative analysis has shown
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that the localization of oxo-ODAs is primarily in the peel of the tomato fruit, and the amounts

increase upon homogenization.[4]

Physicochemical Properties
13-oxo-ODA is a C18 fatty acid with a ketone group at the 13th carbon and conjugated double

bonds at the 9th and 11th positions. Its chemical structure and key physicochemical properties

are summarized in the table below.

Property Value Source

Chemical Formula C₁₈H₃₀O₃ [5]

Molecular Weight 294.4 g/mol [1][6]

IUPAC Name
(9Z,11E)-13-oxooctadeca-

9,11-dienoic acid
[6]

CAS Number 54739-30-9 [5][7]

Appearance Solid [6]

Solubility

DMF: 50 mg/ml, DMSO: 50

mg/ml, Ethanol: 50 mg/ml,

PBS (pH 7.2): 1 mg/ml

[5]

λmax 279 nm [5]

Storage

Store at -80°C for long-term

stability (≥ 2 years).[5] For

solutions in solvent, store at

-80°C for up to 1 year.[8]

Biological Activity and Signaling Pathways
Potent PPARα Agonism
The most well-characterized biological activity of 13-oxo-ODA is its function as a potent agonist

of PPARα, a ligand-activated transcription factor that plays a crucial role in regulating energy

metabolism.[1][2][3] In vitro luciferase reporter assays have demonstrated that 13-oxo-ODA

significantly induces PPARα activation in a dose-dependent manner.[9] Notably, its activity is
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stronger than that of its isomer, 9-oxo-ODA, and conjugated linoleic acid (CLA), a known

PPARα activator.[1][2][3]

The activation of PPARα by 13-oxo-ODA initiates a signaling cascade that leads to the

increased expression of genes involved in fatty acid oxidation. This has been observed in both

primary hepatocytes and in vivo in animal models.[9]
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Figure 1: 13-oxo-ODA Activated PPARα Signaling Pathway.

Effects on Lipid and Glucose Metabolism in vivo
In vivo studies using obese diabetic KK-Ay mice have substantiated the in vitro findings.

Dietary administration of 13-oxo-ODA was shown to decrease plasma and hepatic triglyceride

levels.[1][2][3] This effect is attributed to the upregulation of PPARα target genes in the liver

and skeletal muscle, such as Carnitine Palmitoyltransferase 1a (CPT1a), Acyl-CoA Oxidase

(AOX), Fatty Acid Translocase (FAT), Acyl-CoA Synthetase (ACS), and Uncoupling Protein 2

(UCP2).[9]

Furthermore, 13-oxo-ODA treatment has been shown to improve glucose metabolism, as

evidenced by reduced plasma glucose and insulin concentrations in treated mice.[9]

Table 1: In Vivo Effects of 13-oxo-ODA in High-Fat Diet-Fed KK-Ay Mice
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Parameter Control (HFD)
0.02% 13-oxo-
ODA

0.05% 13-oxo-
ODA

Source

Plasma

Triglycerides

(mg/dL)

~250 ~180 ~150 [9]

Hepatic

Triglycerides

(mg/g liver)

~120 ~90 ~70 [9]

Plasma Glucose

(mg/dL)
~450 ~350 ~350 [9]

Plasma Insulin

(ng/mL)
~2.5 ~1.8 ~1.7 [9]

Rectal

Temperature (°C)
~37.0 Not Reported ~37.67 [9]

Statistically

significant

difference

compared to the

control group (p

< 0.05). Data are

approximate

values derived

from graphical

representations

in the source.

Table 2: Effect of 0.05% 13-oxo-ODA on Gene Expression in Liver and Skeletal Muscle of KK-

Ay Mice (Fold Change vs. Control)
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Gene Liver
Skeletal
Muscle

Function Source

CPT1a/b ~1.5 ~1.8
Fatty Acid

Transport
[9]

AOX ~2.0 ~2.5

Peroxisomal

Fatty Acid

Oxidation

[9]

FAT ~1.8 ~1.5
Fatty Acid

Transport
[9]

ACS ~1.6 ~1.7
Fatty Acid

Activation
[9]

UCP2 ~2.2 ~1.9
Energy

Expenditure
[9]

*Statistically

significant

difference

compared to the

control group (p

< 0.05). Data are

approximate

values derived

from graphical

representations

in the source.

PPARγ Ligand Activity and Anti-Inflammatory Effects
In addition to its effects on PPARα, 13-oxo-ODA has been identified as an endogenous ligand

for PPARγ in human colonic epithelial cells.[10] Activation of PPARγ in these cells leads to anti-

inflammatory effects, including a decrease in the secretion of the pro-inflammatory cytokine IL-

8.[10] This suggests a potential therapeutic role for 13-oxo-ODA in inflammatory bowel disease.
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Figure 2: 13-oxo-ODA Activated PPARγ Signaling Pathway in Colonic Epithelial Cells.

Anti-Cancer Stem Cell Activity
Recent studies have explored the potential of 13-oxo-ODA as an inhibitor of breast cancer

stem cells (BCSCs).[11] It has been shown to suppress the formation and proliferation of

mammospheres, reduce the population of CD44high/CD24low cells (a marker for BCSCs), and

induce apoptosis in these cells.[11] The proposed mechanism involves the downregulation of

the c-myc gene, suggesting a novel therapeutic avenue for targeting cancer stemness.[11]

Experimental Protocols
Extraction and Quantification of 13-oxo-ODA from
Tomato Fruit
This protocol is adapted from a method for the analysis of oxo-ODAs in tomato fruit.[12]

Sample Preparation: Freeze-dry 100 mg of tomato tissue (e.g., peel, sarcocarp).

Extraction: Homogenize the freeze-dried sample in 1 mL of 99.5% ethanol containing an

appropriate internal standard (e.g., heptadecanoic acid at 1 µg/mL).

Centrifugation: Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.

Supernatant Collection: Collect the supernatant.

Re-extraction: Re-extract the pellet with an additional 1 mL of the extraction solvent and

repeat the centrifugation.
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Pooling and Filtration: Pool the supernatants and filter through a 0.2-µm PVDF membrane.

Analysis: Analyze the filtrate using Ultra-Performance Liquid Chromatography/Time-of-Flight

Mass Spectrometry (UPLC/TOF-MS).

PPARα Luciferase Reporter Gene Assay
This protocol is based on the methodology described for assessing the PPARα agonistic

activity of 13-oxo-ODA.[2][9]

Cell Culture: Culture CV-1 monkey kidney cells in appropriate media.

Transfection: Co-transfect the CV-1 cells with the following plasmids using a suitable

transfection reagent (e.g., Lipofectamine):

A reporter plasmid containing a luciferase gene under the control of a PPAR response

element (e.g., p4xUASg-tk-luc).

An expression plasmid for a chimeric protein consisting of the GAL4 DNA-binding domain

and the human PPARα ligand-binding domain (e.g., pM-hPPARα).

An internal control reporter plasmid for normalization of transfection efficiency (e.g., pRL-

CMV).

Incubation: Incubate the transfected cells for 24 hours.

Treatment: Treat the cells with varying concentrations of 13-oxo-ODA, a vehicle control (e.g.,

DMSO), and a positive control (e.g., 5 nM GW7647) for 24 hours.

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase

reporter assay system according to the manufacturer's instructions.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Express the results as fold induction relative to the vehicle control.
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Figure 3: General Experimental Workflow for the Characterization of 13-oxo-ODA.

In Vivo Study in Obese Diabetic Mice
This protocol outlines the key aspects of the in vivo study design used to evaluate the effects of

13-oxo-ODA.[9]

Animal Model: Use 4-week-old male KK-Ay mice, a model for obese type 2 diabetes.

Acclimation: Acclimate the mice on a standard diet for 5 days.

Grouping: Divide the mice into three groups with similar average body weights.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b163644?utm_src=pdf-body-img
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0031317
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diets:

Control Group: 60% high-fat diet (HFD).

Treatment Group 1: HFD containing 0.02% (w/w) 13-oxo-ODA.

Treatment Group 2: HFD containing 0.05% (w/w) 13-oxo-ODA.

Treatment Duration: Maintain the mice on their respective diets for 4 weeks.

Housing: House the mice in individual cages in a temperature-controlled room (24±1°C) with

a 12-hour light/dark cycle.

Outcome Measures:

Monitor body weight regularly.

At the end of the treatment period, collect blood samples for the analysis of plasma

triglycerides, glucose, and insulin.

Harvest liver and skeletal muscle tissues for histological analysis and quantification of

triglyceride content and gene expression by qRT-PCR.

Measure rectal temperature as an indicator of energy expenditure.

Synthesis and Stability
Synthesis
13-oxo-ODA can be synthesized from its precursor, 13-hydroxyoctadecadienoic acid (13-

HODE). The synthesis involves the oxidation of the hydroxyl group of 13-HODE to a ketone.

13-HODE itself is a major bioactive metabolite of linoleic acid, formed by the action of 15-

lipoxygenase-1. Enzymatic synthesis of 13-hydroperoxyoctadecadienoic acid, a precursor to

13-HODE, can be achieved using lipoxygenase from sources like soybeans.[13]

Stability and Storage
13-oxo-ODA has shown structural stability under hot and acidic conditions, which is relevant to

its presence in processed tomato products.[14] For laboratory use, it is recommended to store
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13-oxo-ODA at -80°C for long-term stability (at least 2 years).[5] If prepared in a solvent, the

solution should be stored at -80°C and used within one year.[8] To prevent degradation from

repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.

Conclusion and Future Directions
13-oxo-octadecadienoic acid is a promising bioactive lipid with significant potential in the

management of metabolic disorders. Its discovery and initial characterization have firmly

established its role as a potent PPARα agonist, with clear in vivo efficacy in improving

dyslipidemia and hyperglycemia. The additional findings of its PPARγ ligand activity and anti-

inflammatory and anti-cancer stem cell properties open up new avenues for research and

therapeutic development.

Future research should focus on elucidating the detailed molecular mechanisms underlying its

diverse biological effects, particularly the downstream signaling pathways of PPARγ activation

in different cell types. Further investigation into its anti-cancer properties is warranted to

explore its potential as a novel therapeutic agent. Clinical studies are the next logical step to

translate the promising preclinical findings into tangible benefits for human health. This

technical guide provides a solid foundation for researchers to build upon in their exploration of

this fascinating and functionally diverse molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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